molecular formula C19H13F3O5 B2705114 methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate CAS No. 449740-31-2

methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate

Cat. No. B2705114
CAS RN: 449740-31-2
M. Wt: 378.303
InChI Key: WRECPARKNCKERT-UHFFFAOYSA-N
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Description

This compound is a derivative of chromene, a common motif in organic chemistry. Chromenes are often found in various bioactive compounds and pharmaceuticals . The presence of a trifluoromethyl group can enhance the compound’s pharmacological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as thiazolidin-4-ones, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .


Molecular Structure Analysis

The compound likely contains a chromene core structure, which is a three-ring system consisting of two benzene rings fused to a heterocyclic pyran ring . The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to modulate a compound’s physical-chemical properties .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • One study describes the click one-pot synthesis, spectral analyses, and crystal structures of newly synthesized compounds, focusing on their physical and chemical properties, including intermolecular hydrogen bonding interactions and density functional theory (DFT) calculations. This research underscores the importance of understanding the molecular and electronic structures of chemical compounds for potential applications in material science and molecular engineering (Ahmed et al., 2016).

Biological Activities

  • Investigations into the antimicrobial activities of chromen-4-yl derivatives highlight the potential of these compounds in developing new antibacterial and antifungal agents. Such studies often involve synthesizing a series of compounds and testing their efficacy against various microbial strains, providing insight into their utility in medical and pharmaceutical research (Čačić et al., 2006).

Spectroscopic and Theoretical Studies

  • Theoretical and experimental spectroscopic studies on chromene derivatives provide valuable information about their electronic structures, absorption, and emission properties. These studies can lead to applications in designing fluorescent sensors, non-linear optical materials, and other photonic devices (Al-amiery et al., 2013).

Sensor Development

  • Research into the development of chemosensors based on chromene derivatives for detecting metal ions demonstrates the potential of these compounds in environmental monitoring, medical diagnostics, and industrial applications. These sensors can offer high sensitivity and selectivity for specific ions, such as iron(III) and copper(II), which are important for various biochemical and industrial processes (Joshi et al., 2016).

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as an exploration of its potential biological activities. The development of efficient and green synthetic methods could also be an area of interest .

properties

IUPAC Name

methyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3O5/c1-25-15(23)10-26-12-7-8-13-14(9-12)27-18(19(20,21)22)16(17(13)24)11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRECPARKNCKERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate

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